3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid
Description
3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a methylsulfonylamino group
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-8-12(15(17)18)6-7-14(10)11-4-3-5-13(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYWDIVARDPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692058 | |
| Record name | 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-43-4 | |
| Record name | 3'-[(Methanesulfonyl)amino]-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino group.
Coupling: Finally, the sulfonylated intermediate is coupled with another aromatic compound under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
3-Methyl-2-(phenylamino)benzoic acid: Similar structure but lacks the sulfonyl group.
4-Methylsulfonylaminobenzoic acid: Similar functional groups but different substitution pattern.
Uniqueness: 3-Methyl-4-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both a methylsulfonylamino group and a methyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
